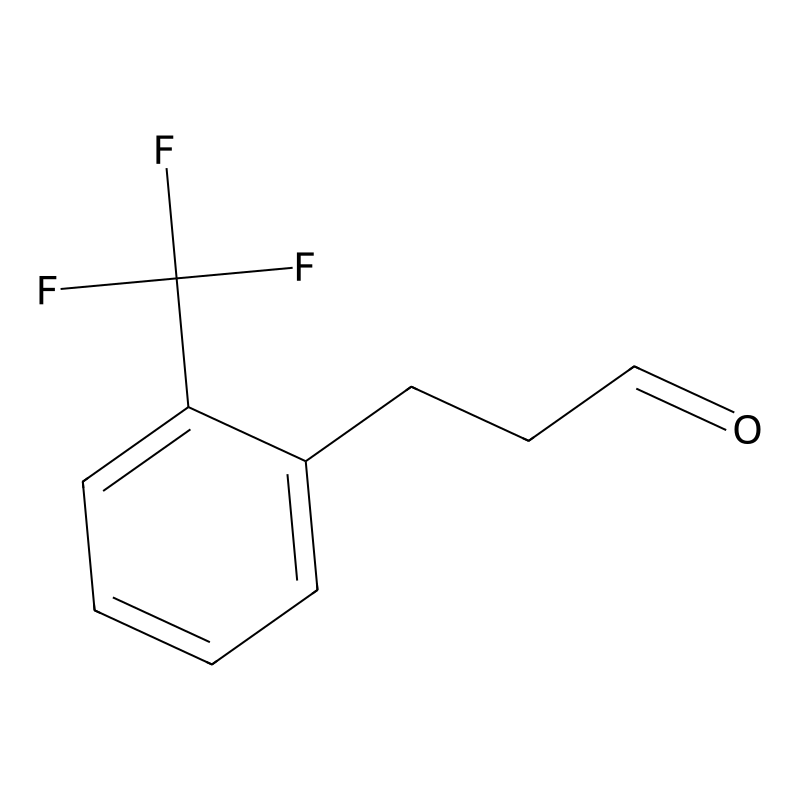3-(2-(Trifluoromethyl)phenyl)propanal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Application in Pharmaceuticals
Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: “3-(2-(Trifluoromethyl)phenyl)propanal” is a key intermediate in the synthesis of Cinacalcet HCl, a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma.
Methods of Application or Experimental Procedures: The synthesis of “3-(2-(Trifluoromethyl)phenyl)propanal” involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process.
Results or Outcomes: The final product, “3-(2-(Trifluoromethyl)phenyl)propanal”, was obtained in an excellent overall yield and very high purity.
3-(2-(Trifluoromethyl)phenyl)propanal is an organic compound characterized by its unique trifluoromethyl group attached to a phenyl ring. The molecular formula of this compound is , and it has a molecular weight of approximately 202.17 g/mol. This compound appears as a clear colorless to pale yellow oily liquid with a density of about 1.192 g/cm³. It is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate, while being relatively unstable at room temperature, which can lead to decomposition if not stored properly .
- Nucleophilic addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols upon reduction.
- Condensation reactions: It can react with amines to form imines or with alcohols to yield acetals.
- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
The synthesis of this compound often involves a Mizoroki–Heck cross-coupling reaction, which allows for the introduction of the trifluoromethyl group onto the aromatic system .
The synthesis of 3-(2-(Trifluoromethyl)phenyl)propanal can be achieved through several methods:
- Mizoroki–Heck Cross-Coupling Reaction: This method involves the reaction of 1-bromo-3-(trifluoromethyl)benzene with acrolein diethyl acetal in the presence of palladium acetate as a catalyst. This reaction can be performed under conventional heating or microwave-assisted conditions .
- Selective Reduction: Another method involves reducing a precursor compound using potassium diisobutyl-tert-butoxyaluminum hydride, allowing for the formation of the desired aldehyde from an alcohol precursor .
- Direct Synthesis from Alcohol: A solution of 3-(2-(trifluoromethyl)phenyl)propan-1-ol can be treated with reagents such as phosphorus pentoxide and dichloromethane to yield the aldehyde .
3-(2-(Trifluoromethyl)phenyl)propanal is primarily utilized in organic synthesis as an intermediate for producing more complex molecules. Its unique trifluoromethyl group enhances its utility in developing pharmaceuticals and agrochemicals due to improved biological activity and stability. Additionally, it serves as a building block for designing new materials in polymer chemistry and nanotechnology .
Several compounds share structural similarities with 3-(2-(Trifluoromethyl)phenyl)propanal, particularly those containing trifluoromethyl groups or similar aromatic systems:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(3-(Trifluoromethyl)phenyl)propanal | Similar structure but different position of trifluoromethyl group | |
| 2-[3-(Trifluoromethyl)phenyl]propanal | Contains a different positional isomer | |
| 4-[3-(Trifluoromethyl)phenyl]butanal | Longer carbon chain with similar functional group | |
| 3-(trifluoroMethyl)hydrocinnamaldehyde | Related structure with potential applications in flavoring and fragrance |
These compounds illustrate the versatility and importance of trifluoromethylated derivatives in organic synthesis and pharmaceutical development. The unique positioning of functional groups within these structures contributes significantly to their chemical reactivity and biological properties .
3-(2-(Trifluoromethyl)phenyl)propanal (C₁₀H₉F₃O) is an aldehyde containing a trifluoromethyl-substituted phenyl group. The presence of the trifluoromethyl group significantly impacts the compound's electronic properties, contributing to its reactivity profile and stability. The compound features a three-carbon chain connecting the aromatic ring to the aldehyde functional group, providing a versatile handle for further chemical transformations.
The molecular structure consists of:
- Molecular formula: C₁₀H₉F₃O
- Molecular weight: 202.17 g/mol
- A benzene ring with a trifluoromethyl group at the ortho position
- A three-carbon propyl chain terminating in an aldehyde group
Importance in Synthetic Chemistry
The importance of 3-(2-(Trifluoromethyl)phenyl)propanal stems from the unique properties imparted by the trifluoromethyl group. Trifluoromethylated compounds have gained significant attention in medicinal chemistry and agrochemical development due to their:
- Enhanced metabolic stability compared to non-fluorinated analogues
- Improved lipophilicity, facilitating membrane permeability
- Increased binding affinity to target proteins
- Modified acidity or basicity of neighboring functional groups
This aldehyde serves as a key intermediate in the synthesis of various biologically active compounds, particularly those requiring the precise positioning of a trifluoromethyl group for optimal activity.








